![molecular formula C22H27N7O2 B2417147 5,6-dimethyl-3-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 2034445-59-3](/img/structure/B2417147.png)
5,6-dimethyl-3-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dimethyl-3-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H27N7O2 and its molecular weight is 421.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds closely related to the query chemical have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. For instance, derivatives of pyrido[1,2-a]pyrimidin-4-one have shown promising anticancer properties against several human cancer cell lines, such as K562, Colo-205, MDA-MB 231, and IMR-32, suggesting that similar structures could possess significant therapeutic potential in oncology research (L. Mallesha et al., 2012).
Antimicrobial Activity
Another area of application for compounds with similar structural features is in the development of new antimicrobial agents. Research has demonstrated the synthesis of pyrimidinones and oxazinones derivatives with effective antibacterial and antifungal activities, comparable to known antibiotics such as streptomycin and fusidic acid, highlighting their potential as novel antimicrobial compounds (A. Hossan et al., 2012).
Anti-Hepatitis B Virus Activity
Compounds structurally related to the chemical have also been investigated for their antiviral properties, particularly against the hepatitis B virus (HBV). A study on N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives showed moderate to high activities against HBV, suggesting that similarly structured compounds could contribute to the development of new antiviral drugs (W. El‐Sayed et al., 2009).
Insecticidal and Antibacterial Potential
Furthermore, derivatives of pyrimidin-4(5H)-one have been synthesized and shown to possess insecticidal and antibacterial potential, indicating that compounds with the mentioned structure could find applications in agricultural sciences as well as in the development of new antibacterial agents (P. P. Deohate et al., 2020).
properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-15-16(2)24-14-28(22(15)31)13-19(30)26-9-11-27(12-10-26)21-20-17-5-3-4-6-18(17)25-29(20)8-7-23-21/h7-8,14H,3-6,9-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAXQOWMYOFVCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

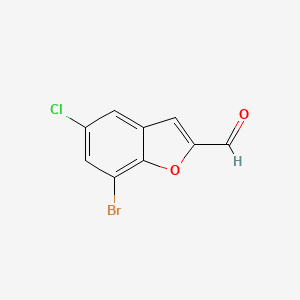
![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2417065.png)
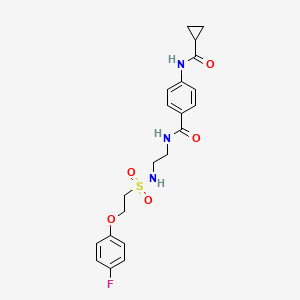

![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2417075.png)
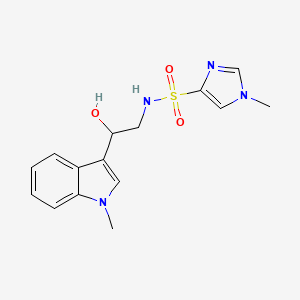
![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)
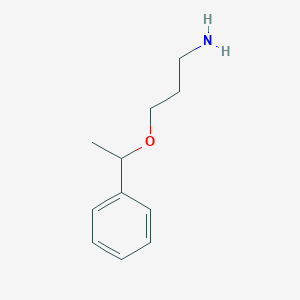
![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)
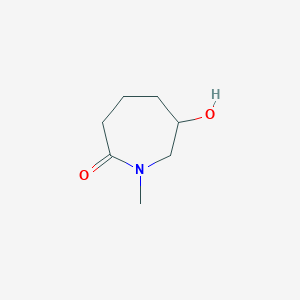
![4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2417084.png)


![4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2417087.png)